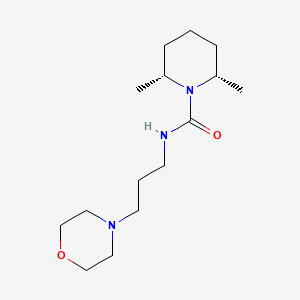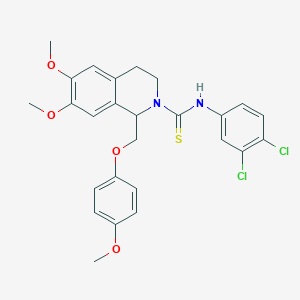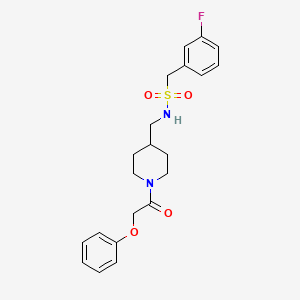![molecular formula C16H15FN2O2S B2697657 1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2309585-91-7](/img/structure/B2697657.png)
1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with a sulfur atom . The presence of fluorobenzyl and propyl groups further adds to the complexity of this molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine derivatives are known to undergo a variety of reactions .Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in treating various cancers. Gmeiner (2020) discusses the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) for cancer therapy. The review highlights methods for synthesizing 5-FU, including the incorporation of isotopes for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic studies. Insights into how FPs perturb nucleic acid structure and dynamics have emerged from computational and experimental studies. Beyond the well-established role of 5-FU in inhibiting thymidylate synthase (TS), recent studies have identified new targets and mechanisms for FP cytotoxicity, suggesting the potential for more precise cancer treatment in the era of personalized medicine Gmeiner, 2020.
Antiviral Applications of Fluorinated Pyrimidines
Ray et al. (2003) review the effects of 5- and 2′-fluorine substitution on the incorporation of cytidine nucleotide analogues by HIV-1 reverse transcriptase (RT), highlighting the impact on antiviral activity and drug resistance. The study underscores the nuanced effects of fluorine substitution on nucleotide analogues and their potential in enhancing antiviral potency against HIV-1, demonstrating the significance of fluorinated pyrimidines in developing antiviral therapies Ray et al., 2003.
Synthesis and Biological Activities of Pyrimidine Derivatives
Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are comprehensively reviewed by Rashid et al. (2021). The review emphasizes the wide range of pharmacological effects exhibited by pyrimidine derivatives, including anti-inflammatory properties, and provides insights into their inhibitory responses against vital inflammatory mediators. This review also suggests directions for future research in developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, highlighting the versatility of the pyrimidine scaffold in drug development Rashid et al., 2021.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-propylthieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-8-18-15(20)14-13(7-9-22-14)19(16(18)21)10-11-5-3-4-6-12(11)17/h3-7,9H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKRJVFCZHOMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)

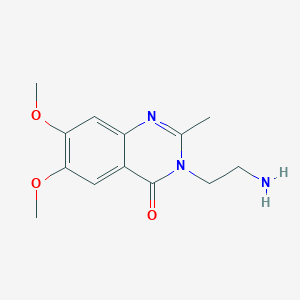
![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)
![2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697584.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)

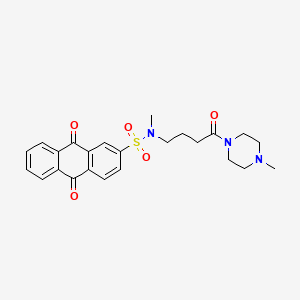
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697589.png)
